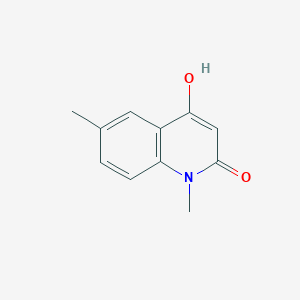
4-Hydroxy-1,6-dimethylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1,6-dimethylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The pharmacological potential of 4-hydroxy-1,6-dimethylquinolin-2(1H)-one is underscored by various studies demonstrating its biological activities:
- Anticancer Activity : Quinolone derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. They operate through mechanisms such as cell cycle arrest and induction of apoptosis .
- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes like phosphodiesterase (PDE), which plays a crucial role in cardiac contractility. Compounds derived from this quinoline scaffold exhibit selective PDE3 inhibition with potential therapeutic applications in heart failure .
- Antitubercular Agents : Synthesis of derivatives has led to the discovery of potent antitubercular agents, showcasing the compound's versatility in addressing infectious diseases .
Case Study 1: Anticancer Efficacy
A study evaluated a series of quinolone derivatives for their anticancer properties against various cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells. The most active compounds were further investigated for their mechanisms of action, revealing pathways involving mitochondrial dysfunction and reactive oxygen species generation .
Case Study 2: Cardiotonic Effects
In another research effort focused on cardiac contractility, a derivative of this compound was tested in isolated rat atria. The compound demonstrated an increase in the force of contraction without significantly affecting heart rate, indicating its potential as a cardiotonic agent with a favorable safety profile compared to existing medications like cilostamide .
Eigenschaften
CAS-Nummer |
54675-24-0 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-hydroxy-1,6-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)10(13)6-11(14)12(9)2/h3-6,13H,1-2H3 |
InChI-Schlüssel |
VZOOIPFSWSMDRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















